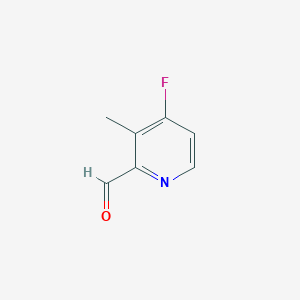

4-Fluoro-3-methylpicolinaldehyde

CAS No.:

Cat. No.: VC19824797

Molecular Formula: C7H6FNO

Molecular Weight: 139.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6FNO |

|---|---|

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | 4-fluoro-3-methylpyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 |

| Standard InChI Key | MIZCSICNKNEOCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1C=O)F |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of 4-fluoro-3-methylpicolinaldehyde is C₇H₆FNO, with a molecular weight of 139.13 g/mol . Its IUPAC name is 1-(4-fluoro-3-methylpyridin-2-yl)methanol, and its SMILES notation is O=CC1=NC=C(F)C=C1C, reflecting the aldehyde functional group at the 2-position of the pyridine ring .

Table 1: Key Physicochemical Properties

Spectroscopic Data

-

NMR: Limited data available, but analogous compounds show characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .

-

IR: Expected absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) .

Synthesis and Manufacturing

Challenges:

-

Selective formylation at the 2-position of the pyridine ring requires precise control of reaction conditions.

-

Fluorine’s electron-withdrawing effects may influence reactivity, necessitating optimized catalysts .

Applications in Pharmaceutical Research

Role as a Building Block

4-Fluoro-3-methylpicolinaldehyde is a critical intermediate in synthesizing:

-

Antiviral Agents: Used in the development of protease inhibitors targeting RNA viruses .

-

Kinase Inhibitors: Modulates activity in cancer therapeutics by interacting with ATP-binding domains .

Table 2: Notable Derivatives and Their Targets

| Derivative | Target Pathway | Therapeutic Area |

|---|---|---|

| 5-Fluoro-3-methylpicolinaldehyde analogs | JAK-STAT signaling | Autoimmune diseases |

| Schiff base complexes | Antimicrobial activity | Infectious diseases |

Recent Advances

-

Patent Activity: Increased filings since 2020 highlight its role in next-generation anticoagulants .

-

Bioconjugation: Utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, and respirators in ventilated areas |

| Storage | Inert atmosphere, 2–8°C |

| Disposal | Incineration or chemical neutralization |

Environmental Impact

-

Persistence: Fluorinated compounds often exhibit environmental persistence; proper waste management is critical .

-

Biodegradability: Limited data, but structural analogs show moderate biodegradation under aerobic conditions .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume